

Ezh2-IN-16: A Technical Guide for Basic Cancer Research

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Compound of Interest

Compound Name: Ezh2-IN-16

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Ezh2-IN-16**, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, for its application in basic cancer research. This document details its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.

Core Concepts: The Role of EZH2 in Cancer

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to chromatin compaction and transcriptional repression of target genes.[1] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is a common feature in a wide range of cancers, including B-cell lymphomas, prostate cancer, and breast cancer.[3][4][5] This aberrant activity leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation, and driving cancer progression.[1] Consequently, EZH2 has emerged as a promising therapeutic target in oncology.[6][7]

Ezh2-IN-16 (also known as Compound 24) is a small molecule inhibitor that targets the enzymatic activity of EZH2.[8] By blocking the methyltransferase function of EZH2, **Ezh2-IN-16** can reactivate the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell growth.[8]

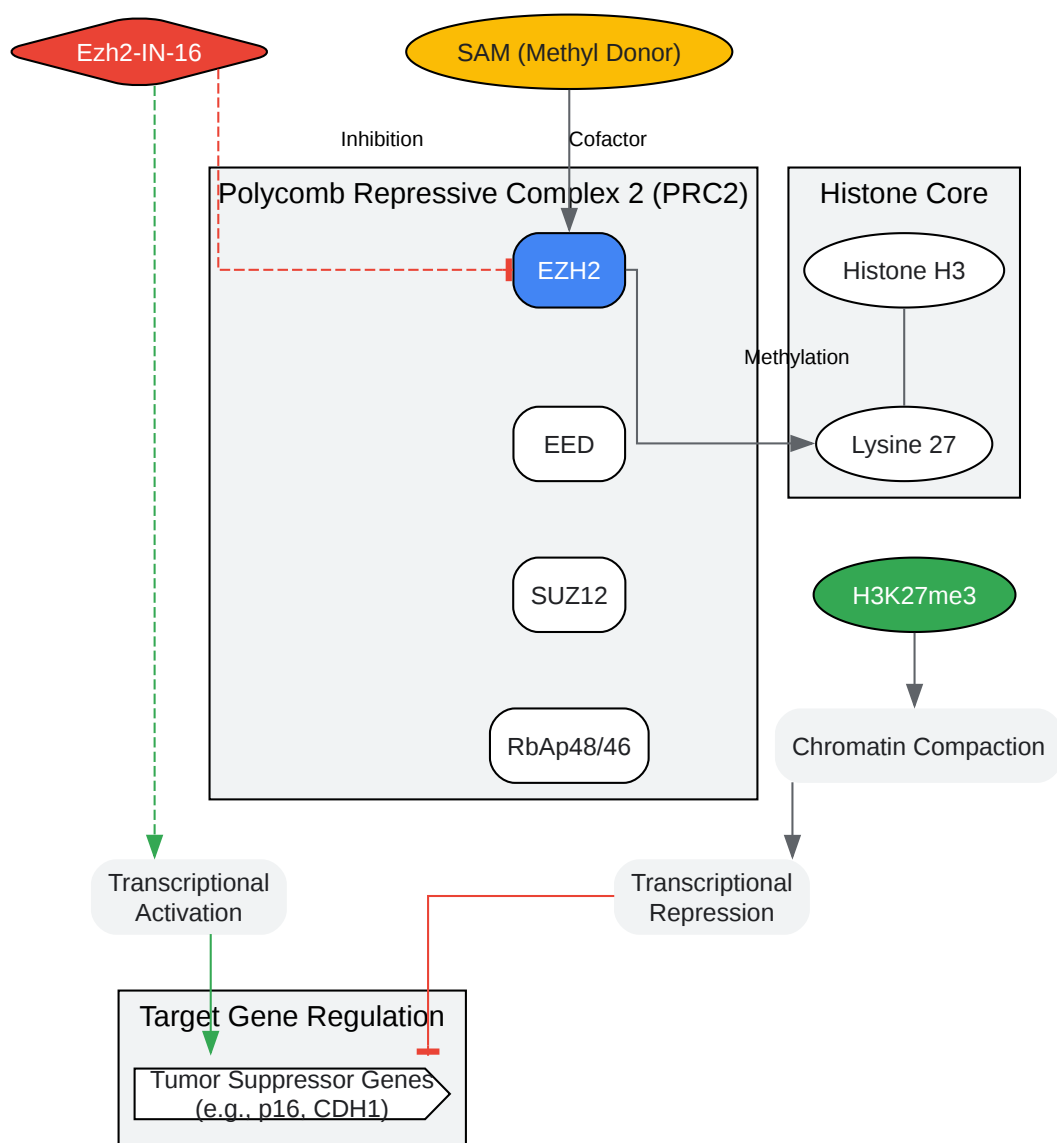
Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for **Ezh2-IN-16**.

Parameter	Value	Cell Line/Enzyme	Notes	Reference
IC50	37.6 nM	Wild-type EZH2	Half-maximal inhibitory concentration against the wild-type enzyme.	[8]
IC50	79.1 nM	EZH2 Y641F mutant	Half-maximal inhibitory concentration against a common gain-of-function mutant.	[8]
GI50	0.2 μ M	WSU-DLCL2	Half-maximal growth inhibition concentration in a diffuse large B-cell lymphoma cell line.	[8]

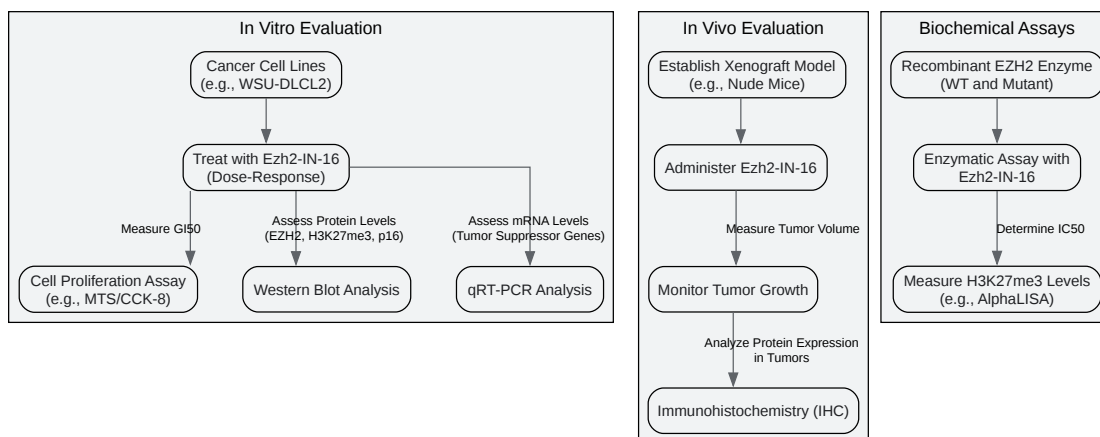
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical EZH2 signaling pathway and a typical experimental workflow for evaluating **Ezh2-IN-16**.



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Canonical EZH2 Signaling Pathway and Inhibition by Ezh2-IN-16.



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